



Application Note: Designing a Linker for a Bestatin-amido-Me PROTAC

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Compound of Interest		
Compound Name:	Bestatin-amido-Me	
Cat. No.:	B11828744	Get Quote

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[2][3] The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[2]

This document provides a detailed guide for the rational design, synthesis, and evaluation of a linker for a PROTAC utilizing **Bestatin-amido-Me**. Bestatin is a potent inhibitor of several aminopeptidases, including aminopeptidase N (CD13), making it a valuable warhead for targeting these enzymes for degradation. The "amido-Me" modification refers to a specific derivative of Bestatin used as a ligand for inhibitor of apoptosis proteins (IAP), which can function as E3 ligases.

PROTAC Mechanism of Action

The fundamental action of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. Polyubiquitination marks the protein for recognition and

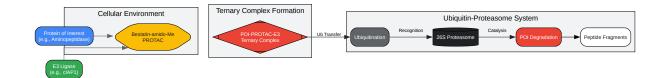




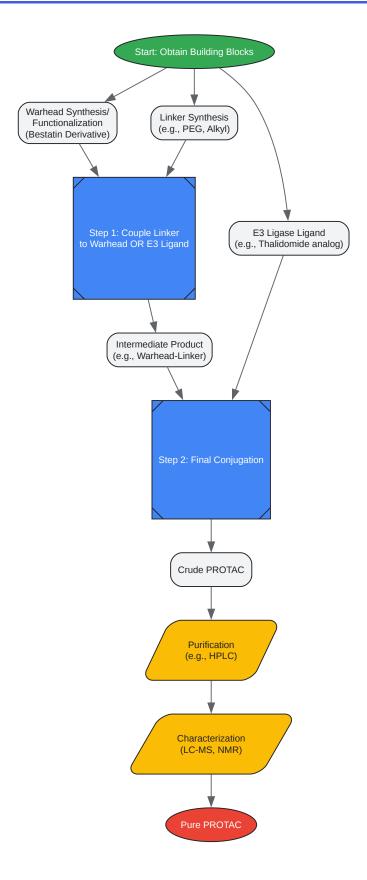


subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.









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